molecular formula C18H18ClNO4 B13869479 Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate

Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate

Cat. No.: B13869479
M. Wt: 347.8 g/mol
InChI Key: RSLONCRQYFBSMO-UHFFFAOYSA-N
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Description

Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate (IUPAC name: this compound; molecular formula: C₁₈H₁₈ClNO₄; molecular weight: 347.8 g/mol) is an organic ester characterized by a phenylacetate backbone substituted with a 2-chloro-6-methoxybenzoylamino group at the para position (Figure 1). The compound’s structure integrates a chloro substituent (electron-withdrawing) and a methoxy group (electron-donating) on the benzoyl moiety, creating a unique electronic environment that influences its reactivity and biological interactions .

Synthesis: The compound is synthesized via esterification of the corresponding carboxylic acid with ethanol under acid-catalyzed conditions (e.g., H₂SO₄ or HCl). Industrial production often employs continuous flow processes for higher efficiency and yield optimization .

Properties

Molecular Formula

C18H18ClNO4

Molecular Weight

347.8 g/mol

IUPAC Name

ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate

InChI

InChI=1S/C18H18ClNO4/c1-3-24-16(21)11-12-7-9-13(10-8-12)20-18(22)17-14(19)5-4-6-15(17)23-2/h4-10H,3,11H2,1-2H3,(H,20,22)

InChI Key

RSLONCRQYFBSMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate shares structural similarities with other esters and benzamide derivatives. Below is a detailed comparison based on substituent effects, reactivity, and biological activity:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Differences References
This compound C₁₈H₁₈ClNO₄ - 2-chloro, 6-methoxy on benzoyl
- Ethyl ester
Reference compound; balanced electronic effects from Cl and OCH₃
Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate C₁₂H₁₂ClO₅ - 2-chloro, 4-formyl, 6-methoxy on phenoxy
- Ethyl ester
Additional formyl group enhances electrophilicity; used in cross-coupling reactions
Ethyl 4-Chloro-2-fluoro-6-methoxybenzoate C₁₀H₁₀ClFO₃ - 4-chloro, 2-fluoro, 6-methoxy on benzoate
- Ethyl ester
Fluorine substitution increases metabolic stability; used in agrochemicals
Ethyl 2-[(3-hydroxybenzoyl)amino]acetate C₁₁H₁₃NO₄ - 3-hydroxy on benzoyl
- Ethyl ester
Hydroxy group enables hydrogen bonding; explored for antimicrobial activity
Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate C₁₁H₁₃FO₃ - 4-fluoro, 2-methyl on phenoxy
- Ethyl ester
Methyl and fluoro groups enhance lipophilicity; used in polymer chemistry

Key Comparative Insights

Substituent Effects on Reactivity: The 2-chloro-6-methoxybenzoyl group in the target compound provides a balance between electron-withdrawing (Cl) and electron-donating (OCH₃) effects, enabling selective nucleophilic substitution at the chloro site . In contrast, Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate () contains a formyl group that increases its susceptibility to oxidation and nucleophilic attack . Ethyl 4-Chloro-2-fluoro-6-methoxybenzoate () exhibits enhanced metabolic stability due to fluorine’s electronegativity, making it more suitable for long-acting formulations compared to the non-fluorinated target compound .

Biological Activity: The 3-hydroxybenzoyl derivative () demonstrates stronger antimicrobial activity than the target compound, attributed to the hydroxy group’s hydrogen-bonding capacity with microbial enzymes . The 4-fluoro-2-methyl-phenoxy analog () shows higher lipophilicity (logP ~2.1 vs. ~1.8 for the target compound), improving membrane permeability in cellular assays .

Synthetic Utility: The target compound’s amino-linked phenylacetate structure allows for versatile derivatization (e.g., hydrolysis to carboxylic acids or reduction to alcohols), whereas Ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate () is restricted to hydrazone-based reactions due to its rigid hydrazinylidene backbone .

Table 2: Physicochemical Properties

Property Target Compound Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate Ethyl 4-Chloro-2-fluoro-6-methoxybenzoate
Molecular Weight (g/mol) 347.8 271.7 244.6
logP (Predicted) 1.8 2.3 2.5
Hydrogen Bond Acceptors 4 5 3
Rotatable Bonds 6 5 4

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